molecular formula C7H5BrClNO B1403755 5-Bromo-4-methylpyridine-2-carbonyl chloride CAS No. 1211537-23-3

5-Bromo-4-methylpyridine-2-carbonyl chloride

Cat. No.: B1403755
CAS No.: 1211537-23-3
M. Wt: 234.48 g/mol
InChI Key: REMUVCHWMGYWFW-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride typically involves the bromination of 4-methylpyridine followed by the introduction of a carbonyl chloride group. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylpyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

    Substituted Pyridines: Products from substitution reactions.

    Biaryl Compounds: Products from coupling reactions.

    Carboxylic Acids: Products from hydrolysis reactions.

Scientific Research Applications

5-Bromo-4-methylpyridine-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridine-2-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond with a boronic acid in the presence of a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methylpyridine-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-methylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMUVCHWMGYWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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